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molecular formula C21H19Cl2F2N2O2P B8480446 (R)-(4-(6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-YL)-3-fluorophenyl)dimethylphosphine oxide

(R)-(4-(6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-YL)-3-fluorophenyl)dimethylphosphine oxide

Cat. No. B8480446
M. Wt: 471.3 g/mol
InChI Key: SJJFQKOQKUMYRL-LLVKDONJSA-N
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Patent
US08951993B2

Procedure details

The title compound was prepared from 5-bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine, 4-bromo-2-fluoro-phenyl boronic acid, and dimethylphosphine oxide following the same procedures as Example 1 Step 1 and Step 3; ESMS: m/z 471 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:9][CH:10]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[C:14]([F:19])[C:13]=2[Cl:20])[CH3:11])[C:5]([NH2:8])=[N:6][CH:7]=1.Br[C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[C:24]([F:31])[CH:23]=1.[CH3:32][PH:33](=[O:35])[CH3:34]>>[Cl:20][C:13]1[C:14]([F:19])=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=1[CH:10]([O:9][C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([C:25]2[CH:26]=[CH:27][C:22]([P:33]([CH3:34])([CH3:32])=[O:35])=[CH:23][C:24]=2[F:31])[CH:3]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)OC(C)C1=C(C(=CC=C1Cl)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)B(O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
title compound
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=C(C1)C1=C(C=C(C=C1)P(=O)(C)C)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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